Afatinib Afatinib Afatinib is a quinazoline compound having a 3-chloro-4-fluoroanilino group at the 4-position, a 4-dimethylamino-trans-but-2-enamido group at the 6-position, and an (S)-tetrahydrofuran-3-yloxy group at the 7-position. Used (as its dimaleate salt) for the first-line treatment of patients with metastatic non-small cell lung cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinazolines, a member of furans, an organofluorine compound, an enamide, an aromatic ether, a tertiary amino compound, a member of monochlorobenzenes and a secondary carboxamide.
Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor in the form of a dimaleate salt available as Boehringer Ingelheim's brand name Gilotrif. For oral use, afatinib tablets are a first-line (initial) treatment for patients with metastatic non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutations as detected by an FDA-approved test. Gilotrif (afatinib) is the first FDA-approved oncology product from Boehringer Ingelheim.
Afatinib is a Kinase Inhibitor. The mechanism of action of afatinib is as a Protein Kinase Inhibitor.
Afatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of selected forms of metastatic non-small cell lung cancer. Afatinib is associated with transient elevations in serum aminotransferase levels during therapy and has been reported to cause clinically apparent acute liver injury and rare instances of death.
Afatinib is an orally bioavailable anilino-quinazoline derivative and inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with antineoplastic activity. Upon administration, afatinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4), and certain EGFR mutants, including those caused by EGFR exon 19 deletion mutations or exon 21 (L858R) mutations. This may result in the inhibition of tumor growth and angiogenesis in tumor cells overexpressing these RTKs. Additionally, afatinib inhibits the EGFR T790M gatekeeper mutation which is resistant to treatment with first-generation EGFR inhibitors. EGFR, HER2 and HER4 are RTKs that belong to the EGFR superfamily; they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
A quinazoline and butenamide derivative that acts as a tyrosine kinase inhibitor of epidermal growth factor receptors (ERBB RECEPTORS) and is used in the treatment of metastatic NON-SMALL CELL LUNG CANCER.
See also: Afatinib Dimaleate (has salt form).
Brand Name: Vulcanchem
CAS No.: 439081-18-2
VCID: VC20744214
InChI: InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
SMILES: CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol

Afatinib

CAS No.: 439081-18-2

Cat. No.: VC20744214

Molecular Formula: C24H25ClFN5O3

Molecular Weight: 485.9 g/mol

* For research use only. Not for human or veterinary use.

Afatinib - 439081-18-2

CAS No. 439081-18-2
Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Standard InChI Key ULXXDDBFHOBEHA-CWDCEQMOSA-N
Isomeric SMILES CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Canonical SMILES CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

Afatinib, also known by its trade names Giotrif® and Gilotrif®, is chemically designated as N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide . The compound exists as afatinib dimaleate salt with a molecular formula of C32H33ClFN5O11 and a molecular weight of 718.1 g/mol in salt form, while the free base has a formula of C24H25ClFN5O3 with a molecular weight of 485.9 g/mol . Physically, afatinib dimaleate appears as a white to brownish yellow powder with distinct solubility characteristics that vary with pH conditions.

The compound demonstrates high solubility in water and aqueous buffer media up to pH 6 (exceeding 50 mg/mL), but its solubility significantly decreases between pH 6 and 7, although still maintaining levels above 1 mg/mL . In environments above pH 7, solubility is further reduced to levels consistent with its free base form (approximately 0.04 mg/mL at pH > 8). Regarding solubility in organic solvents, afatinib exhibits highest solubility in DMSO (> 50 mg/mL) and moderate solubility in methanol (10-25 mg/mL) .

Pharmaceutical Formulation

Afatinib is commercially available as film-coated tablets for oral administration in various strengths including 20 mg, 30 mg, 40 mg, and 50 mg of afatinib (corresponding to 29.56 mg, 44.34 mg, 59.12 mg, and 73.9 mg of afatinib dimaleate, respectively) . The tablet formulation includes several excipients in the core, such as lactose monohydrate, microcrystalline cellulose, crospovidone, colloidal silicon dioxide, and magnesium stearate, while the coating consists of hypromellose, polyethylene glycol, titanium dioxide, talc, and polysorbate 80 .

Table 1: Physical and Chemical Properties of Afatinib

PropertyCharacteristic
Chemical NameN-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide
Molecular Formula (Salt)C32H33ClFN5O11
Molecular Formula (Free Base)C24H25ClFN5O3
Molecular Weight (Salt)718.1 g/mol
Molecular Weight (Free Base)485.9 g/mol
Physical AppearanceWhite to brownish yellow powder
Solubility (pH < 6)> 50 mg/mL
Solubility (pH 6-7)> 1 mg/mL
Solubility (pH > 8)0.04 mg/mL
Dissociation ConstantspKa1 = 8.2 ± 0.1; pKa2 = 5.0 ± 0.1
Partition Coefficientlog P = 4.7 (at pH ≥ 9); log D = 3.8 (at pH 7.4)

Pharmacology and Mechanism of Action

Target Receptor Profile

Afatinib is classified as a second-generation anilinoquinazoline that functions as an irreversible ErbB Family Blocker . Unlike first-generation inhibitors that reversibly bind only to EGFR, afatinib covalently binds to an intracellular tyrosine kinase domain, resulting in irreversible inhibition of multiple members of the ErbB receptor family . Specifically, afatinib inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) receptors, thereby blocking all homo- and heterodimers formed by these family members .

The ability to target multiple receptors simultaneously represents a potential advantage over first-generation inhibitors like erlotinib and gefitinib, which only reversibly inhibit EGFR (ErbB1) . The irreversible binding properties of afatinib may also confer an advantage in inhibiting mutant cell lines, including EGFR L858R/T790M mutations, which are often resistant to erlotinib and gefitinib .

Molecular Mechanism

At the molecular level, afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4 and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling . This mechanism is particularly important in the context of certain mutations in EGFR, which can result in increased autophosphorylation of the receptor, leading to receptor activation even in the absence of ligand binding, supporting cell proliferation in NSCLC .

Non-resistant mutations, defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation, can be effectively targeted by afatinib. The most common non-resistant mutations include exon 21 L858R substitutions and exon 19 deletions . The efficacy of afatinib against these mutations is predicted by clinically meaningful tumor shrinkage with the recommended dose and/or inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at sustainable concentrations .

Clinical Applications and Therapeutic Efficacy

First-line Treatment in EGFR-Mutated NSCLC

Second-line Treatment in Squamous NSCLC

Afatinib has also shown efficacy in the second-line treatment of advanced squamous NSCLC. In the LUX-Lung 8 trial, afatinib significantly prolonged both PFS and OS compared with erlotinib, regardless of EGFR mutation status . This established afatinib as an important option for the treatment of patients with squamous NSCLC that has progressed following first-line platinum-based chemotherapy.

Real-world Effectiveness in Korean Patients

A real-world study conducted in Korean patients with EGFR mutation-positive NSCLC demonstrated the effectiveness of first-line afatinib treatment. The median PFS was 20.2 months, and the median OS was 48.6 months, confirming the efficacy observed in clinical trials . The study also found that afatinib was effective regardless of patient age, suggesting its utility across different age groups.

The presence of baseline brain metastases was identified as a factor that reduced median PFS, while OS was found to be longer in patients with common EGFR mutations . Notably, favorable OS was observed with afatinib alone without any specific brain treatment in patients with brain metastasis, indicating the utility of afatinib in the treatment of patients with brain metastases .

Emerging Applications in Chordoma

Beyond NSCLC, afatinib has shown promising results in the treatment of chordoma, a rare type of bone cancer. In a Phase 2 clinical trial supported by the Chordoma Foundation, afatinib demonstrated efficacy as both a first-line systemic therapy and in patients who had progressed on other therapies .

In the cohort where afatinib was used as a first-line systemic therapy, 40% of patients avoided tumor progression at 12 months, and 13% achieved a partial response by RECIST criteria (tumor shrinkage of at least 30%) . The median progression-free survival for patients with a partial response was nearly 28 months, indicating sustained benefit in a subset of patients. In the second cohort, where afatinib was given after patients had already progressed on other therapies, 38.5% were progression-free at 9 months .

TrialPatient PopulationComparatorKey Outcomes
LUX-Lung 3First-line, advanced lung adenocarcinoma with EGFR mutationsPemetrexed + CisplatinSignificantly prolonged PFS; Significantly prolonged OS in exon 19 deletion subgroup
LUX-Lung 6First-line, advanced lung adenocarcinoma with EGFR mutationsGemcitabine + CisplatinSignificantly prolonged PFS; Significantly prolonged OS in exon 19 deletion subgroup
LUX-Lung 7First-line, advanced lung adenocarcinoma with EGFR mutationsGefitinibSignificantly prolonged PFS and TTF; No significant difference in OS
LUX-Lung 8Second-line, advanced squamous NSCLCErlotinibSignificantly prolonged PFS and OS regardless of EGFR mutation status
Korean Real-World StudyEGFR mutation-positive NSCLCN/AMedian PFS: 20.2 months; Median OS: 48.6 months
Chordoma Phase 2 TrialChordoma (first-line)N/A40% progression-free at 12 months; 13% partial response; Median PFS for responders: ~28 months
Chordoma Phase 2 TrialChordoma (later-line)N/A38.5% progression-free at 9 months

Regulatory Status and Approved Indications

International Approvals

Afatinib is marketed under the trade names Giotrif® (outside the United States) and Gilotrif® (in the United States) . It has received approval from multiple regulatory agencies worldwide for the treatment of specific subtypes of NSCLC, reflecting its established efficacy and safety profile in these indications.

Future Directions and Ongoing Research

Biomarker Identification

The results from the Phase 2 trial in chordoma patients have highlighted the need to identify biomarkers that can predict which patients are most likely to benefit from EGFR inhibitors like afatinib . This would allow clinicians to avoid potential side effects and opportunity costs in patients unlikely to respond to treatment. Follow-on research to identify such biomarkers is currently being pursued by study investigators, the Chordoma Foundation Labs, and others .

Combination Therapies

Research is ongoing to explore the potential of combining afatinib with other targeted therapies to enhance efficacy and overcome resistance mechanisms. One example is the investigation of SHP2 inhibitors in combination with EGFR inhibitors, which builds on results from partnerships with research institutions .

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